molecular formula C15H17ClN4O B2391581 3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide CAS No. 1796993-51-5

3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide

Cat. No.: B2391581
CAS No.: 1796993-51-5
M. Wt: 304.78
InChI Key: DCGBJRWONKRUTG-UHFFFAOYSA-N
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Description

3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group and a pyrimidinylmethyl moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide typically involves multiple steps, starting with the preparation of the pyrimidine derivative. One common route includes the alkylation of 4-(dimethylamino)-6-methylpyrimidine with a suitable benzyl halide, followed by chlorination to introduce the chloro group. The final step involves the formation of the benzamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide involves its interaction with specific molecular targets. The dimethylamino and pyrimidinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide
  • 3-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide
  • 3-Chloro-N-[[4-(methylamino)-6-methylpyrimidin-2-yl]methyl]benzamide

Uniqueness

3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloro group and the dimethylamino-pyrimidinyl moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

3-chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-10-7-14(20(2)3)19-13(18-10)9-17-15(21)11-5-4-6-12(16)8-11/h4-8H,9H2,1-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGBJRWONKRUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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